2-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
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Overview
Description
The compound 2-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a complex organic molecule that features a combination of pyrimidine, oxadiazole, azetidine, and trifluoromethylphenyl groups. This unique structure endows the compound with a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidin-2-yl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of nitriles with hydroxylamine derivatives under controlled conditions.
Azetidine Ring Formation: This step often requires the use of azetidine precursors and suitable catalysts to form the azetidine ring.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the intermediate with a trifluoromethylphenyl derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the trifluoromethylphenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)benzene
- (3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine
- (4-(Trifluoromethyl)phenyl)methanone
Uniqueness
Compared to similar compounds, 2-(5-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine stands out due to its unique combination of functional groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2/c18-17(19,20)12-4-2-10(3-5-12)16(26)25-8-11(9-25)15-23-14(24-27-15)13-21-6-1-7-22-13/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATQKMOATAPZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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